

# A Technical Guide to the Chemical Identifiers of Rescalure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical identifiers for **Rescalure**, a vital compound used in agricultural applications as an insecticide and insect attractant.[1][2] Accurate identification is the foundation of all chemical, biological, and toxicological research. This document consolidates key identifiers into a standardized format, ensuring clarity and precision for scientific documentation and communication.

## **Chemical Identity and Properties**

**Rescalure** is an acetate ester that functions as a sex pheromone to control certain pest populations, particularly the California red scale (Aonidiella aurantii), a significant pest in citrus farming.[1] It is typically used in pest management strategies to disrupt mating by confusing male insects.[1] The substance is a mixture of four possible diastereomers.[1][2]

#### **Data Presentation: Chemical Identifiers**

The following table summarizes the primary chemical identifiers and quantitative properties of **Rescalure**. These identifiers are essential for database searches, regulatory submissions, and unambiguous scientific communication.



Identifier Type	Value	Source
CAS Number	64309-03-1	[2][3][4][5][6]
IUPAC Name	mixture of 55–45% (3S,6R)-3-methyl-6-(prop-1-en-2-yl)dec-9-en-1-yl acetate and 45–55% (3S,6S)-3-methyl-6-(prop-1-en-2-yl)dec-9-en-1-yl acetate	[2]
Molecular Formula	C16H28O2	[3][4][5][6][7]
Molecular Weight	252.39 g/mol	[1][3][5][6]
Canonical SMILES	CINVALID-LINK CCOC(=0)C	[3]
InChI	InChI=1S/C16H28O2/c1-6-7-8- 16(13(2)3)10-9-14(4)11-12-18- 15(5)17/h6,14,16H,1-2,7- 12H2,3-5H3/t14-,16?/m0/s1	[3][5]
InChIKey	UJJKWQRTTYLTQL- LBAUFKAWSA-N	[3][5]
EC Number	613-572-7	[3][4]
UNII	FG3TCE8XRD	[3]

## **Understanding Chemical Identifiers**

Chemical identifiers are standardized labels used to denote chemical substances. They remove ambiguity that can arise from common or trivial names.

- CAS Registry Number®: A unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature.
- IUPAC Name: The systematic name for a chemical compound, established by the International Union of Pure and Applied Chemistry (IUPAC), which describes its molecular structure in unambiguous detail.[8]



- Molecular Formula: A representation of a molecule that uses chemical symbols to indicate
  the types of atoms followed by subscripts to show the number of atoms of each type in the
  molecule.
- Molecular Weight: The mass of one mole of a substance.
- SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.
- InChI™ (IUPAC International Chemical Identifier): A non-proprietary, textual identifier for chemical substances that is machine-readable and designed to enable easier linking of information.[8] The InChIKey is a fixed-length, hashed version of the full InChI.

Various online services and resolvers, such as the NCI/CADD Chemical Identifier Resolver and PubChem, can be used to convert one identifier into another, facilitating data integration and retrieval.[9][10]

#### **Experimental Protocols**

The generation and verification of chemical identifiers are not based on experimental protocols in the traditional sense (e.g., wet lab experiments). Instead, these identifiers are derived from a combination of:

- Structural Elucidation: Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to determine the precise structure of a molecule.
- Nomenclature Rules: Standardized rules, such as those from IUPAC, are applied to the confirmed structure to generate a systematic name.
- Algorithmic Conversion: Software algorithms generate textual identifiers like SMILES and InChI directly from the known 2D or 3D structure.
- Registration: The structure and associated data are submitted to a registry database like CAS, which then assigns a unique identifier.

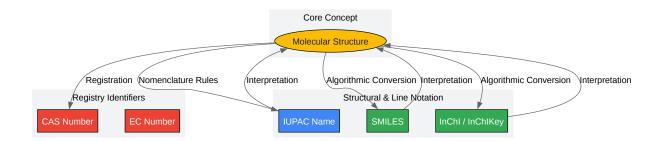
As this guide focuses on the established identifiers for **Rescalure**, detailed experimental protocols for its initial structural determination are beyond its scope. The production of



**Rescalure** involves a multi-step chemical synthesis process, starting from organic alcohols and aldehydes, which is then purified using techniques like distillation or chromatography.[7]

## **Visualization of Identifier Relationships**

While there are no signaling pathways to diagram for chemical identifiers, the following chart illustrates the logical relationship and conversion possibilities between a chemical's structure and its various identifiers. The molecular structure is the central concept from which all other text-based identifiers are derived.



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Caption: Relationship between a molecular structure and its identifiers.

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